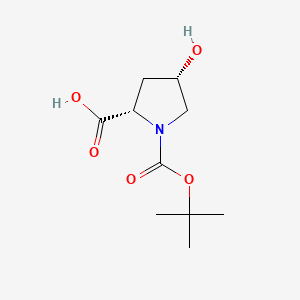

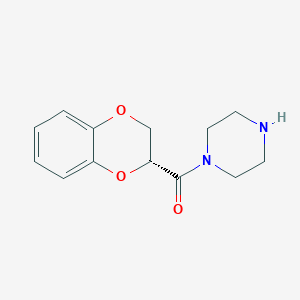

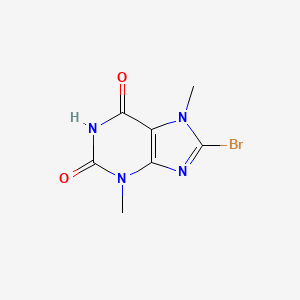

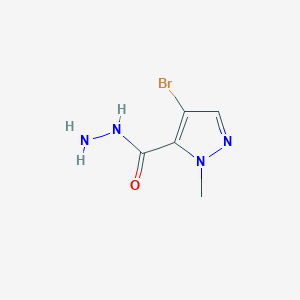

4-bromo-1-methyl-1H-pyrazole-5-carbohydrazide

Übersicht

Beschreibung

Pyrazole derivatives, such as "4-bromo-1-methyl-1H-pyrazole-5-carbohydrazide," are of significant interest in the field of medicinal chemistry due to their diverse biological activities. These compounds have been studied for their potential in various applications, including as intermediates in the synthesis of heterocyclic derivatives and for their electronic and structural properties.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazides with appropriate reagents to form the pyrazole ring. For example, the synthesis of 5-carbohydrazides and 5-carbonylazides of pyrazolo[3,4-b]pyridines as reactive intermediates has been demonstrated, providing a pathway for the creation of various heterocyclic derivatives (Aly et al., 2019).

Molecular Structure Analysis

Molecular structure analysis, including spectroscopic and X-ray diffraction methods, is crucial for characterizing the synthesized compounds. The structural elucidation of pyrazole derivatives has been achieved using techniques such as FT-IR, NMR, and single-crystal X-ray diffraction, which confirm the configuration and provide detailed insights into the molecular geometry (Karrouchi et al., 2020).

Chemical Reactions and Properties

Pyrazole derivatives engage in various chemical reactions, influenced by their functional groups. The electrophilic and nucleophilic sites on these compounds dictate their reactivity towards different reagents. Molecular docking studies have revealed that some pyrazole derivatives can be designed as potential anti-diabetic agents, indicating their biochemical reactivity (Karrouchi et al., 2021).

Wissenschaftliche Forschungsanwendungen

Leishmanicidal Activities

4-bromo-1-methyl-1H-pyrazole-5-carbohydrazide derivatives have been investigated for their leishmanicidal in vitro activities. Certain derivatives, specifically those with Br and NO2 groups, showed effectiveness against promastigote forms of Leishmania parasites, indicating potential use in developing drugs against these pathogens (Bernardino et al., 2006).

Molecular Dynamic Simulations and Docking Studies

The compound has been subjected to vibrational spectroscopic investigations, molecular dynamic simulations, and molecular docking studies. These studies provide insights into the compound's structure and potential interactions with biological targets, which is crucial for drug development (Pillai et al., 2017).

Antimicrobial and Anti-inflammatory Activities

Research has shown that derivatives of this compound possess significant antimicrobial, anti-inflammatory, and antiproliferative properties. These findings suggest their potential use in developing new therapies for bacterial infections and inflammation-related disorders (Narayana et al., 2009).

Cytotoxicity and Antitumor Activity

Studies have shown that certain pyrazole derivatives, including those related to this compound, exhibit cytotoxic properties against various tumor cell lines, suggesting their potential in cancer therapy (Huang et al., 2017).

Antiviral Activities

Some new pyrazole- and isoxazole-based heterocycles, which are structurally related to this compound, have shown anti-HSV-1 activity. This suggests their potential application in antiviral drug development (Dawood et al., 2011).

DNA Gyrase Inhibition

Novel derivatives of N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide have been identified as potent DNA gyrase inhibitors, indicating their potential use in developing new antibacterial agents (Sun et al., 2013).

Wirkmechanismus

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

4-Bromo-1-methyl-1H-pyrazole-5-carbohydrazide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been reported to act as an inhibitor of liver alcohol dehydrogenase . This interaction is crucial as it can modulate the enzyme’s activity, affecting metabolic processes involving alcohols. Additionally, this compound may form binary adducts with titanium tetrachloride, indicating its potential to participate in complex formation reactions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to exhibit antibacterial, anti-inflammatory, and anticancer properties . These effects are mediated through its interaction with cellular targets, leading to alterations in cell signaling and gene expression patterns.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. For instance, its inhibition of liver alcohol dehydrogenase involves binding to the enzyme’s active site, preventing substrate access and subsequent catalysis . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under normal storage conditions

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as antibacterial or anti-inflammatory activity . At higher doses, it could potentially cause toxic or adverse effects, including organ damage or disruption of normal metabolic processes. Understanding the dosage threshold and toxicology profile is essential for its safe and effective use in biomedical research.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, its interaction with liver alcohol dehydrogenase affects the metabolism of alcohols, altering the production of metabolic intermediates

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound may interact with specific transporters or binding proteins, facilitating its uptake and localization within cells . Understanding these interactions can provide insights into its bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, its interaction with liver alcohol dehydrogenase suggests its localization in the cytoplasm, where this enzyme is predominantly found

Eigenschaften

IUPAC Name |

4-bromo-2-methylpyrazole-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN4O/c1-10-4(5(11)9-7)3(6)2-8-10/h2H,7H2,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COLPSAPAKXEHAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)Br)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101200222 | |

| Record name | 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101200222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

512809-81-3 | |

| Record name | 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=512809-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101200222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.